molecular formula C18H25N3O5S B15183894 N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine;oxalic acid CAS No. 131028-60-9

N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine;oxalic acid

Cat. No.: B15183894
CAS No.: 131028-60-9
M. Wt: 395.5 g/mol
InChI Key: KKPVECOYZJPRLL-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine;oxalic acid is a complex organic compound that features an imidazole ring, a phenoxy group, and an ethanamine backbone. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the imidazole ring, a common motif in many biologically active molecules, suggests that this compound may have significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The phenoxy group can be introduced through nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a suitable leaving group under basic conditions .

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine is likely related to its ability to interact with biological targets such as enzymes and receptors. The imidazole ring can act as a hydrogen bond donor or acceptor, allowing it to form strong interactions with amino acid residues in enzyme active sites or receptor binding pockets . This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine is unique due to the combination of its imidazole ring, phenoxy group, and ethanamine backbone. This combination of functional groups provides a unique set of chemical properties and potential biological activities that are not found in simpler imidazole derivatives .

Properties

CAS No.

131028-60-9

Molecular Formula

C18H25N3O5S

Molecular Weight

395.5 g/mol

IUPAC Name

N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine;oxalic acid

InChI

InChI=1S/C16H23N3OS.C2H2O4/c1-13-16(18-12-17-13)11-21-10-14-4-6-15(7-5-14)20-9-8-19(2)3;3-1(4)2(5)6/h4-7,12H,8-11H2,1-3H3,(H,17,18);(H,3,4)(H,5,6)

InChI Key

KKPVECOYZJPRLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CSCC2=CC=C(C=C2)OCCN(C)C.C(=O)(C(=O)O)O

Origin of Product

United States

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